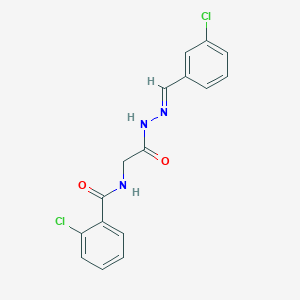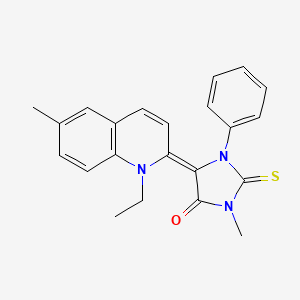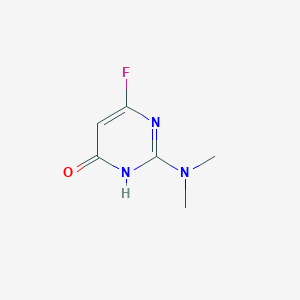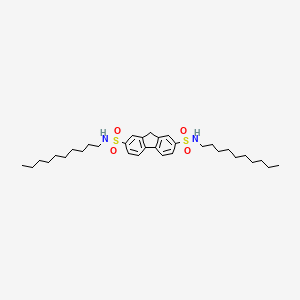![molecular formula C30H54O7 B11705224 (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl octadecanoate](/img/structure/B11705224.png)
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl octadecanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate tricyclic framework and multiple oxygen atoms, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl octadecanoate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the octadecanoate ester group. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions often require precise temperature control and extended reaction times to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial production methods also emphasize safety and environmental considerations, employing green chemistry principles wherever possible.
Análisis De Reacciones Químicas
Types of Reactions
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl octadecanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl octadecanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2E,6E,10R)-3,7,11,11-Tetramethylbicyclo[8.1.0]undeca-2,6-diene
- Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol
Uniqueness
Compared to similar compounds, (4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecan-8-yl)methyl octadecanoate stands out due to its complex tricyclic structure and multiple oxygen atoms
Propiedades
Fórmula molecular |
C30H54O7 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl octadecanoate |
InChI |
InChI=1S/C30H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(31)32-22-23-25-26(35-29(2,3)34-25)27-28(33-23)37-30(4,5)36-27/h23,25-28H,6-22H2,1-5H3 |
Clave InChI |
OZCQRHAJPIKACS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzamide](/img/structure/B11705149.png)
![2-{[(E)-furan-2-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11705154.png)
![(2E)-5-(2-nitrobenzyl)-2-[(2Z)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11705156.png)
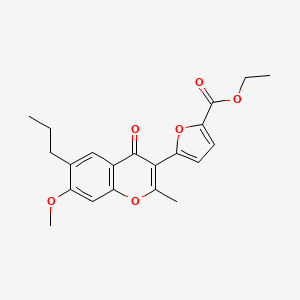
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11705167.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B11705175.png)

![3-Chloropropyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11705193.png)
![6-methyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one](/img/structure/B11705207.png)
